

CAS number 4415-84-3 properties and suppliers

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Compound of Interest

Compound Name: 3-Cyclobutylpropanoic acid

Cat. No.: B1367402

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An In-Depth Technical Guide to **3-Cyclobutylpropanoic Acid** (CAS 4415-84-3) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Cyclobutylpropanoic Acid** (CAS No. 4415-84-3), a crucial building block for medicinal chemists and researchers in drug development. We will delve into its fundamental properties, applications, and practical considerations for its use in the laboratory, with a focus on its role in the synthesis of novel therapeutics.

Compound Identification and Core Properties

3-Cyclobutylpropanoic Acid, also known by its IUPAC name Cyclobutanepropanoic Acid, is a carboxylic acid featuring a cyclobutane ring. This structural motif is of significant interest in medicinal chemistry, as the strained cyclobutane ring can impart unique conformational constraints and metabolic properties to drug candidates.

Table 1: Physicochemical Properties of **3-Cyclobutylpropanoic Acid**

Property	Value	Source
CAS Number	4415-84-3	[1][2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2][3]
Molecular Weight	128.17 g/mol	[1][2][3]
Density	1.1 ± 0.1 g/cm ³	[3]
Boiling Point	227.6 ± 8.0 °C at 760 mmHg	[3]
Flash Point	112.0 ± 9.8 °C	[3]
LogP	1.71	[3]
PSA	37.30000	[3]
Index of Refraction	1.480	[3]

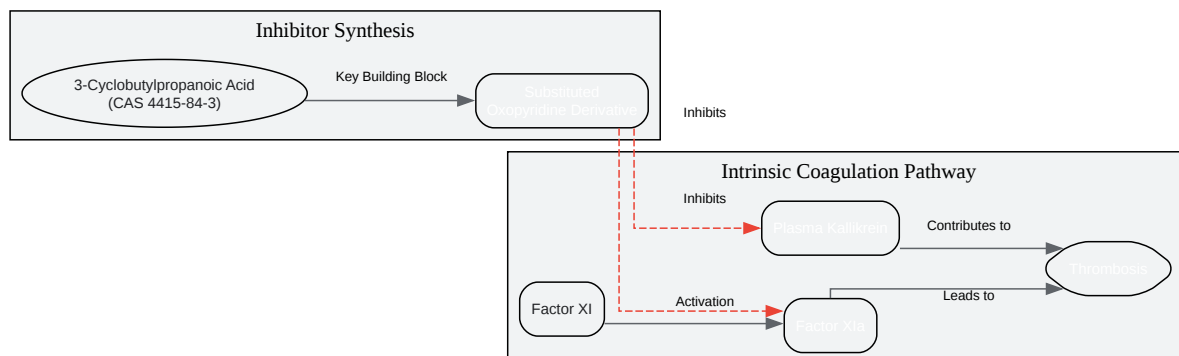
The Strategic Importance in Drug Discovery: A Key Building Block for Anticoagulants

The primary application of **3-Cyclobutylpropanoic Acid** within the pharmaceutical landscape is its use as a key intermediate in the synthesis of advanced therapeutic agents. Notably, it is instrumental in the preparation of substituted oxopyridine derivatives that function as inhibitors of Factor XIa and plasma kallikrein.[1]

Mechanistic Insight: Targeting the Coagulation Cascade

Factor XIa and plasma kallikrein are serine proteases that play significant roles in the intrinsic pathway of the blood coagulation cascade. Inhibition of these enzymes is a modern therapeutic strategy for the development of novel anticoagulants. Unlike traditional blood thinners that can have a narrow therapeutic window and significant bleeding risks, targeting these specific factors offers the potential for potent antithrombotic effects with a reduced risk of hemorrhage. The unique structural contribution of the cyclobutyl group from **3-Cyclobutylpropanoic Acid** can enhance binding affinity and selectivity for the active sites of these enzymes.

Below is a conceptual diagram illustrating the role of inhibitors derived from **3-Cyclobutylpropanoic Acid** in the coagulation pathway.



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Caption: Synthesis and Therapeutic Target of **3-Cyclobutylpropanoic Acid** Derivatives.

Hypothetical Experimental Protocol: Synthesis of an Amide Intermediate

To illustrate the utility of **3-Cyclobutylpropanoic Acid**, the following section provides a representative, step-by-step protocol for its conversion into an amide, a common step in the synthesis of more complex molecules like the oxopyridine inhibitors.

Objective: To synthesize N-benzyl-3-cyclobutylpropanamide from **3-Cyclobutylpropanoic Acid**.

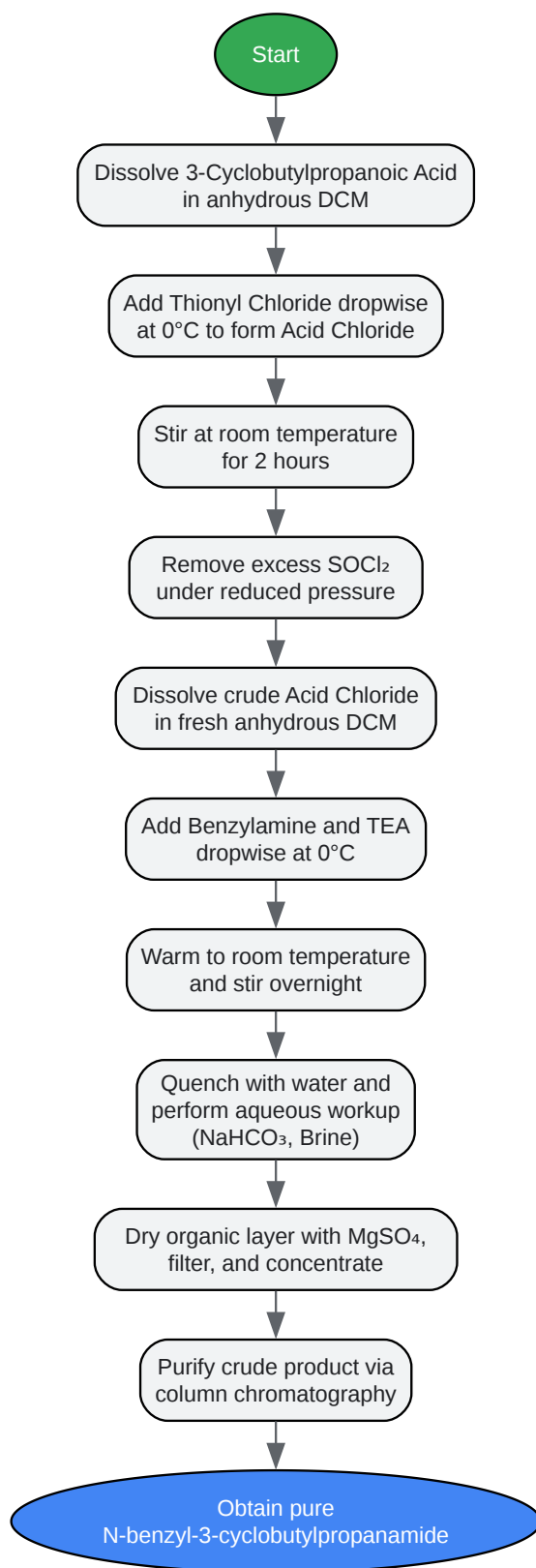
Causality: This protocol details a standard amide coupling reaction. The carboxylic acid is first activated to a more reactive species (an acid chloride in this case) to facilitate nucleophilic attack by the amine. This is a foundational reaction in organic and medicinal chemistry.

Materials:

- **3-Cyclobutylpropanoic Acid** (CAS 4415-84-3)

- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM), anhydrous
- Benzylamine
- Triethylamine (TEA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and fume hood.

Workflow Diagram:



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Caption: Workflow for N-benzyl-3-cyclobutylpropanamide Synthesis.

Procedure:

- **Activation:** In a fume hood, dissolve **3-Cyclobutylpropanoic Acid** (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0°C.
- **Isolation:** Allow the reaction to stir overnight at room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a laboratory chemical, **3-Cyclobutylpropanoic Acid** requires careful handling.

- **Hazard Class:** It is classified as an irritant.^[1]
- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated fume hood.
- **Handling:** Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Sourcing and Procurement

3-Cyclobutylpropanoic Acid is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

Table 2: Selected Suppliers of **3-Cyclobutylpropanoic Acid** (CAS 4415-84-3)

Supplier	Website	Notes
AK Scientific Inc.		Offers various quantities from 100mg to 1g.[4]
Amadis Chemical		Listed as a supplier on ChemicalBook.[1]
BOC Sciences		Specializes in small molecule synthesis and characterization. [5]
ChemicalBook		A platform listing multiple suppliers.[1]
Santa Cruz Biotechnology		A biochemical supplier for proteomics research.[2]
Tyger Scientific Inc.	[Link]	Lists the compound as in-stock.[6][7]
Win-Win Chemical Co., Ltd.	[Link]	Focuses on R&D and custom synthesis.[1][8]

References

- **3-Cyclobutylpropanoic acid** | CAS#:4415-84-3 | Chemsrvc. Chemsrvc. [\[Link\]](#)
- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem.
- Ethyl 3-amino crotonate - Godavari Biorefineries Ltd. Godavari Biorefineries Ltd. [\[Link\]](#)
- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applic
- More Products - Tyger Scientific Inc. Tyger Scientific Inc. [\[Link\]](#)
- **3-cyclobutylpropanoic acid** cas no. 4415-84-3 98%. LookChem. [\[Link\]](#)
- Productdetails- - Fondchem. Fondchem. [\[Link\]](#)
- Ethyl 3-aminocroton
- 5-METHYLHEXANOIC ACID (1330-19-4, 628-46-6) - Chemchart. Chemchart. [\[Link\]](#)

- Cyclobutanepropanoic acid - 4415-84-3 - Tyger Scientific Inc. Tyger Scientific Inc. [Link]
- US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents.
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom
- Safety D
- Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem.

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